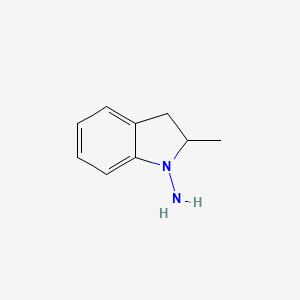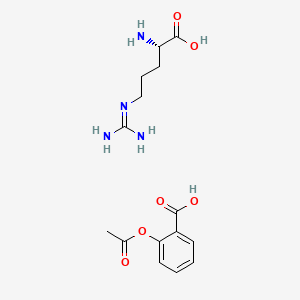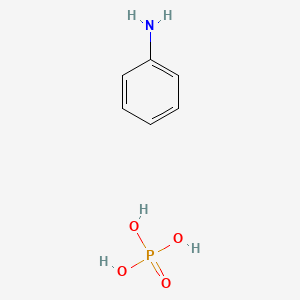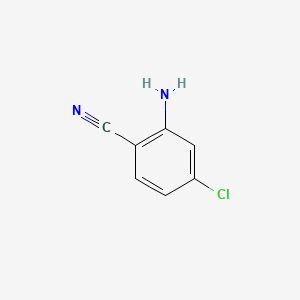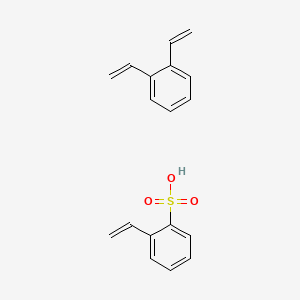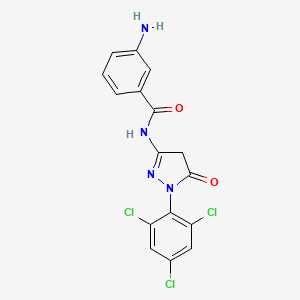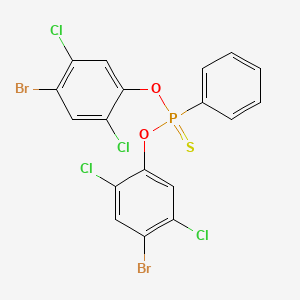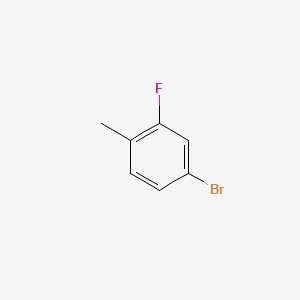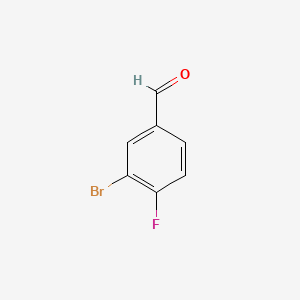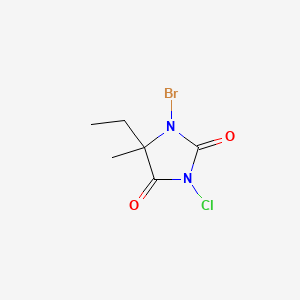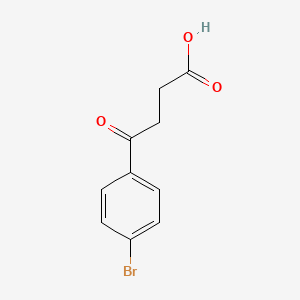
3-(4-Brombenzoyl)propionsäure
Übersicht
Beschreibung
Synthesis Analysis
3-(4-Bromobenzoyl)propionic acid is synthesized using bromobenzene and succinic anhydride in a process involving acylation and Friedel-Crafts reactions. The synthesis pathway includes the formation of ketones and keto acids (Seed, Sonpatki, & Herbert, 2003).
Molecular Structure Analysis
Structural analysis of derivatives and similar compounds shows complex interactions like hydrogen bonding, which is crucial for understanding the molecular behavior of 3-(4-Bromobenzoyl)propionic acid. The crystal structures of related compounds often involve intricate hydrogen bond networks and intermolecular interactions (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including bromocyclization, forming complex structures such as 3-(bromomethylene)isobenzofuran-1(3H)-ones. These reactions highlight its reactivity and potential for creating diverse chemical structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-(4-Bromobenzoyl)propionic acid and its derivatives can be inferred from related compounds. The crystal structure and molecular geometry of such compounds provide insights into their physical characteristics, including melting points and solubility (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-Bromobenzoyl)propionic acid are closely linked to its molecular structure. The presence of functional groups like bromine and carboxylic acid influences its reactivity and interaction with other compounds. Studies on similar brominated compounds provide valuable insights into the chemical behavior of 3-(4-Bromobenzoyl)propionic acid (Cavill, 1945).
Wissenschaftliche Forschungsanwendungen
Medizin: Potentielle therapeutische Anwendungen
3-(4-Brombenzoyl)propionsäure: kann aufgrund ihrer strukturellen Ähnlichkeit zu anderen aromatischen Verbindungen, die biologisch aktiv sind, potentielle therapeutische Anwendungen haben. Forschung hat gezeigt, dass strukturell ähnliche Verbindungen zur Behandlung von Stoffwechselkrankheiten wie Propionsäureämie eingesetzt werden können . Die Fähigkeit der Verbindung, in verschiedene biochemische Pfade eingebaut zu werden, könnte sie zu einem Kandidaten für die Medikamentenentwicklung und gezielte Behandlungen machen.
Landwirtschaft: Pestizid- und Herbizidsynthese
In der Landwirtschaft könnte This compound bei der Synthese von Pestiziden und Herbiziden eingesetzt werden. Ihr Bromanteil ist besonders nützlich für die Herstellung von Verbindungen, die als Wachstumsregulatoren oder selektive Herbizide wirken können, was möglicherweise zur Entwicklung neuer landwirtschaftlicher Chemikalien beiträgt .
Materialwissenschaft: Polymersynthese
Die Bromgruppe der Verbindung macht sie zu einem wertvollen Vorläufer bei der Synthese von Polymeren. Sie kann verwendet werden, um Brom in eine Polymerkette einzuführen, die dann weiter modifiziert oder als Flammschutzmittel verwendet werden kann. Diese Anwendung ist bedeutsam für die Entwicklung sichererer und haltbarerer Materialien .
Umweltwissenschaften: Analytische Methoden und Detektion
This compound: kann in der Umweltwissenschaft als Standard oder Reagenz in analytischen Verfahren verwendet werden. Ihre einzigartigen spektralen Eigenschaften ermöglichen ihren Einsatz bei der Detektion und Quantifizierung verschiedener Umweltverschmutzungen durch Techniken wie Chromatographie und Massenspektrometrie .
Analytische Chemie: Chromatographiestandards
In der analytischen Chemie kann diese Verbindung aufgrund ihrer klar definierten physikalischen und chemischen Eigenschaften als Kalibrierstandard in der chromatographischen Analyse dienen. Sie kann bei der genauen Messung anderer Substanzen in einer Mischung helfen und so die Zuverlässigkeit der analytischen Ergebnisse gewährleisten .
Pharmazeutische Forschung: Wirkstoffdesign und -synthese
Das Bromatom in This compound ist eine Schlüsselfunktionsgruppe in der medizinischen Chemie. Es kann bei der Entwicklung und Synthese neuer Arzneimittel verwendet werden, insbesondere bei der Herstellung von Molekülen mit bestimmten gewünschten Eigenschaften, wie z. B. erhöhter Bindungsaffinität oder verbesserter Pharmakokinetik .
Biotechnologie: Biokonjugation und Sondierung
In der Biotechnologie kann die Verbindung für die Biokonjugation verwendet werden, bei der sie an Proteine oder andere Biomoleküle für Sondierungs- oder Markierungszwecke gekoppelt werden kann. Diese Anwendung ist entscheidend für das Verständnis biologischer Prozesse und die Entwicklung diagnostischer Werkzeuge .
Industrielle Anwendungen: Chemisches Zwischenprodukt
Schließlich dient This compound als chemisches Zwischenprodukt in verschiedenen industriellen Anwendungen. Sie kann bei der Synthese von Farbstoffen, Duftstoffen und anderen Feinchemikalien verwendet werden und zeigt damit ihre Vielseitigkeit in verschiedenen chemischen Produktionsprozessen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFRCZNTXLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212815 | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6340-79-0 | |
| Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6340-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3-(4-Bromobenzoyl)propionic acid in the synthesis of new drug candidates?
A1: 3-(4-Bromobenzoyl)propionic acid serves as a crucial starting material for synthesizing a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Researchers chose this compound specifically due to the presence of its carboxylic acid group. [] This group allows for a cyclization reaction to form the 1,3,4-oxadiazole nucleus, which is known to exhibit various biological activities. The study demonstrated that incorporating 3-(4-Bromobenzoyl)propionic acid into the 1,3,4-oxadiazole structure led to compounds with promising anti-inflammatory and analgesic properties, surpassing the activities of the parent compound while also demonstrating reduced ulcerogenic effects. []
Q2: How do researchers confirm the structure of the synthesized 1,3,4-oxadiazole derivatives?
A2: After synthesizing the novel 1,3,4-oxadiazole derivatives, researchers employed several spectroscopic techniques to confirm their structures. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1H NMR), and mass spectrometry. [] These analytical methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their identity and purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


